molecular formula C4H3ClO3 B1600536 4-Chloro-5-hydroxyfuran-2(5H)-one CAS No. 40636-99-5

4-Chloro-5-hydroxyfuran-2(5H)-one

Cat. No. B1600536
CAS RN: 40636-99-5
M. Wt: 134.52 g/mol
InChI Key: PVHSTWIOXQEZNB-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxyfuran-2(5H)-one, also known as 4-chloro-5-hydroxyfuran-2-one, is an organic compound belonging to the class of furanones. This compound is a white, crystalline solid with a melting point of 125-128 °C. It is soluble in water, ethanol and methanol. 4-Chloro-5-hydroxyfuran-2(5H)-one is used as a starting material in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-viral agents. It has also been used in the synthesis of a variety of other compounds, including catalysts, surfactants, and polymers.

Scientific Research Applications

Enantioselective Organocatalytic Reactions

4-Chloro-5-hydroxyfuran-2(5H)-one has been utilized as an electrophile in Friedel-Crafts alkylation reactions. This process, catalyzed by diphenylprolinol silyl ether, leads to the formation of indoyl lactones with high yield and enantioselectivity. These lactones are significant in diversity-oriented synthesis, exemplified by their use in a Ugi 4-center 3-component reaction to create chiral five-membered lactams (Riguet, 2011).

Synthesis of Halo-substituted Derivatives

The compound has been a key substrate in synthesizing 4-Halo-5-hydroxyfuran-2(5H)-ones. This involves a sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids. The resultant structures offer insights into the reaction mechanism and the potential for diverse synthetic applications (Ma, Wu, & Shi, 2004).

Role in γ-Hydroxybutenolides Synthesis

5-Hydroxyfuran-2(5H)-ones are crucial in synthesizing γ-hydroxybutenolides, an important class of compounds with applications ranging from natural products to pharmaceuticals. These compounds can be synthesized via photooxidation or aerobic oxidation of corresponding butenolides (Kim et al., 2009).

Hydrogen Bonding Characteristics

Studies on 3,4-disubstituted 5-hydroxyfuran-2(5H)-ones have revealed unique self-association properties in solution, highlighting their potential in understanding molecular interactions (Kovač et al., 1973).

Synthesis of Derivatives

Research has also focused on the synthesis of 5-hydroxyfuran-2(5H)-one derivatives, exploring methods like transformations of 2-oxocarboxylic acids and synthetic modifications of furan derivatives. This synthesis is crucial for developing novel compounds with varied applications (Fedoseev & Belikov, 2018).

Chiral Synthesis and Radical Reactions

The compound has been instrumental in the study of chiral induction in radical reactions, particularly in the synthesis of diastereoisomers like 5-l-menthyloxyfuran-2[5H]-one. This research aids in understanding stereoselectivity in organic synthesis (Marinković et al., 2004).

Atmospheric Degradation Studies

It has been studied in the context of atmospheric chemistry, particularly in the degradation of alkyl derivatives of furan, highlighting its relevance in environmental science and pollution studies (Villanueva et al., 2009).

properties

IUPAC Name

3-chloro-2-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO3/c5-2-1-3(6)8-4(2)7/h1,4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHSTWIOXQEZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(OC1=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450732
Record name 4-chloro-5-hydroxy-5H-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-hydroxyfuran-2(5H)-one

CAS RN

40636-99-5
Record name 4-chloro-5-hydroxy-5H-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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